molecular formula C12H14BrClO B13305394 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene

1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene

Cat. No.: B13305394
M. Wt: 289.59 g/mol
InChI Key: BWKXXHYRVKGWMV-UHFFFAOYSA-N
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Description

1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene is an organic compound with the molecular formula C12H14BrClO and a molecular weight of 289.60 g/mol . This compound is characterized by the presence of a bromocyclopentyl group attached to a chlorobenzene ring through an oxy-methyl linkage. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene typically involves the reaction of 2-bromocyclopentanol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Corresponding substituted products (e.g., amines, thiols).

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

  • 1-([(2-Bromocyclopentyl)oxy]methyl)-4-chlorobenzene
  • 1-([(2-Bromocyclopentyl)oxy]methyl)-4-methoxybenzene
  • 1-([(2-Bromocyclopentyl)oxy]methyl)benzene

Comparison: 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene is unique due to the presence of both bromocyclopentyl and chlorobenzene moieties, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different substitution patterns and reactivity profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[(2-bromocyclopentyl)oxymethyl]-2-chlorobenzene

InChI

InChI=1S/C12H14BrClO/c13-10-5-3-7-12(10)15-8-9-4-1-2-6-11(9)14/h1-2,4,6,10,12H,3,5,7-8H2

InChI Key

BWKXXHYRVKGWMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2=CC=CC=C2Cl

Origin of Product

United States

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